molecular formula C20H19N3O4 B12314017 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid

4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid

Cat. No.: B12314017
M. Wt: 365.4 g/mol
InChI Key: DOBCQCUMVZAPQU-UHFFFAOYSA-N
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Description

4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . This intermediate can then be further reacted with various amines and other reagents to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid apart is its specific structure, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid

InChI

InChI=1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11,15H,3,6-7,12H2,(H,21,24)(H,26,27)

InChI Key

DOBCQCUMVZAPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)CCCC(=O)NCC3=CC=C(C=C3)C(=O)O)C=C1

Origin of Product

United States

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